Cefaclor monohydrate
Cefaclor monohydrate
Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name:
Vulcanchem
CAS No.:
70356-03-5
VCID:
VC20746949
InChI:
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
SMILES:
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O
Molecular Formula:
C15H14ClN3O4S
Molecular Weight:
367.8 g/mol
Cefaclor monohydrate
CAS No.: 70356-03-5
VCID: VC20746949
Molecular Formula: C15H14ClN3O4S
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.

Description | Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen. Semisynthetic, broad-spectrum antibiotic derivative of cephalexin. Cefaclor anhydrous is a Cephalosporin Antibacterial. Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN. |
---|---|
CAS No. | 70356-03-5 |
Product Name | Cefaclor monohydrate |
Molecular Formula | C15H14ClN3O4S |
Molecular Weight | 367.8 g/mol |
IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 |
Standard InChIKey | QYIYFLOTGYLRGG-GPCCPHFNSA-N |
Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl |
SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O |
Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl |
Melting Point | 327 °C |
Physical Description | Solid |
Solubility | 2.10e-01 g/L |
Synonyms | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))- Ceclor Cefaclor Cefaclor Anhydrous Cefaclor Monohydrate Keclor Lilly 99638 S 6472 S-6472 S6472 |
Reference | Georgopapadakou, N. H. /Mechanisms of Action of Cephalosporin 3/'-quinolone Esters, Carbamates, and Tertiary Amines in Escherichia Coli./ American Society for Microbiology 37.3 (1992): 559-65. Antimicrobial Agents and Chemotherapy. Web. 21 Aug. 2012. |
PubChem Compound | 51039 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume